molecular formula C14H14BrNO2S B5805953 N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B5805953
M. Wt: 340.24 g/mol
InChI Key: QEMIDJCCCSDOBQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3-bromoaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Products like nitro, sulfo, or halogenated derivatives.

    Nucleophilic Substitution: Products with different nucleophiles replacing the sulfonamide nitrogen.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its sulfonamide structure, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the bromophenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide
  • N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
  • N-(3-iodophenyl)-2,5-dimethylbenzenesulfonamide

Uniqueness

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMIDJCCCSDOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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